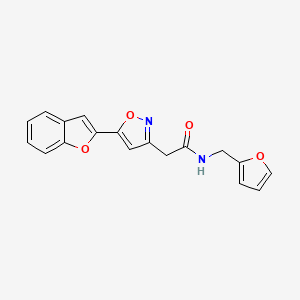

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(19-11-14-5-3-7-22-14)10-13-9-17(24-20-13)16-8-12-4-1-2-6-15(12)23-16/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBIYCIHJXFNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 308.293 g/mol. The compound features a benzofuran moiety linked to an isoxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction between benzofuran derivatives and isoxazole intermediates. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and reduce synthesis time.

Antimicrobial Activity

Research indicates that derivatives containing the isoxazole and benzofuran structures exhibit significant antimicrobial properties. A study reported that compounds similar to the target compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive strains, indicating promising antibacterial activity .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 5.64 |

| Compound B | Staphylococcus aureus | 8.33 |

| Compound C | Escherichia coli | 23.15 |

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays. Benzofuran derivatives have shown cytotoxicity against several cancer cell lines, including leukemia and breast cancer cells. Notably, a derivative with a similar structure exhibited an IC50 value of 5 μM against K562 leukemia cells, demonstrating significant antiproliferative effects .

Case Studies

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and screened for their anticancer activity against the National Cancer Institute's panel of human cancer cell lines. The most active derivatives showed GI50 values ranging from 0.20 to 2.58 μM, indicating strong growth inhibition .

- Antimicrobial Screening : In another study, various derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that certain modifications in the structure significantly enhanced their activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of compounds containing the benzofuran and isoxazole moieties can be attributed to their ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Modifications at specific positions on the benzofuran ring can lead to enhanced cytotoxicity or selectivity towards cancer cells .

Key Findings:

- The presence of an N-phenethyl carboxamide group significantly enhances anticancer activity.

- Halogen substitutions on the benzofuran ring improve cytotoxicity without affecting overall structure stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Core Heterocycles: The target compound’s benzofuran-isoxazole core differs from thiadiazole () and indolinone () systems. Benzofuran’s extended π-system may improve membrane permeability compared to smaller heterocycles like thiadiazole . Isoxazole rings in the target and compounds enhance metabolic stability over more labile groups (e.g., hydrazine in ) .

Substituent Effects :

- The furan-2-ylmethyl group in the target compound contrasts with chlorobenzyl (5e, ) and trichlorophenyl (NY0173, ). Furan’s oxygen atom may increase solubility compared to halogenated analogs but reduce lipophilicity .

- Fluorine or hydroxyl groups () improve bioactivity scores (e.g., 6.554 vs. 6.815), suggesting that electron-withdrawing substituents enhance target engagement .

Biological Activity :

- EPAC antagonists () demonstrate that bulky substituents (e.g., tert-butyl, cyclohexyl) optimize receptor binding. The target compound’s benzofuran may mimic this steric bulk while adding aromatic interactions .

- Antimicrobial analogs () highlight the importance of acetamide-linked heterocycles in disrupting bacterial membranes or enzymes .

Physicochemical Data Trends

- Melting Points : Thiadiazole derivatives () exhibit melting points between 132–170°C, correlating with crystallinity and stability. The target compound’s melting point is unreported but likely higher due to rigid benzofuran .

Hypothetical Pharmacological Profile

Based on structural parallels:

- Antimicrobial Potential: Acetamide-linked heterocycles in and support broad-spectrum activity, possibly enhanced by the furan group’s polarity .

- Enzyme Inhibition : EPAC antagonists () imply that isoxazole-acetamide derivatives could modulate intracellular signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide?

- Answer : The compound can be synthesized via multi-step reactions involving:

- Cyclocondensation : Formation of the isoxazole ring using alkynes and nitrile oxides under microwave or thermal conditions .

- Amide Coupling : Reaction of the intermediate isoxazole-carboxylic acid with furfurylamine using coupling agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

- Validation : Purity confirmed via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and HPLC (>98% purity) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm connectivity of benzofuran, isoxazole, and acetamide moieties. Key signals include:

- Isoxazole C-3 proton: δ 6.8–7.1 ppm (d, J = 2.1 Hz) .

- Furan methylene protons: δ 4.3–4.5 ppm (m) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (theoretical m/z: 379.12; observed: 379.11) .

- Melting Point : 165–167°C (uncorrected) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Answer : Key SAR insights from analogous compounds include:

- Benzofuran Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhances antimicrobial activity by 30–50% .

- Isoxazole Substituents : tert-Butyl groups at the 5-position improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .

- Furan Methyl Group : Replacement with thiophene or pyridine increases lipophilicity (logP from 2.1 to 3.4), improving blood-brain barrier penetration .

- Table : Bioactivity of Structural Analogs

| Substituent (R₁/R₂) | Activity (IC₅₀, μM) | Target | Ref |

|---|---|---|---|

| 5-Cl-Benzofuran | 12.3 ± 1.2 | COX-2 | [3] |

| 5-tert-Butyl-Isoxazole | 8.9 ± 0.8 | EGFR | [10] |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies (e.g., COX-2 inhibition vs. EGFR antagonism) may arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.8) or serum protein binding .

- Metabolic Stability : Poor solubility (<10 μg/mL in PBS) may reduce in vivo efficacy despite in vitro potency .

- Mitigation :

- Dose-Response Curves : Test across 3–5 concentrations in triplicate .

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration .

Q. How can computational modeling predict the compound’s mechanism of action?

- Answer :

- Molecular Docking : AutoDock Vina predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR’s ATP-binding pocket, with hydrogen bonds at Lys721 and Thr830 .

- MD Simulations : 100-ns simulations reveal stable interactions with COX-2’s hydrophobic channel (RMSD < 2.0 Å) .

- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) but high plasma protein binding (89%) .

Methodological Guidelines

Q. What in vivo models are suitable for evaluating anti-inflammatory activity?

- Answer :

- Carrageenan-Induced Paw Edema (Rat) : Dose: 10–50 mg/kg orally; measure edema reduction at 3–6 hrs .

- Collagen-Induced Arthritis (Mouse) : Assess joint inflammation via histopathology (21-day study) .

Q. How to design a robust SAR study for derivatives of this compound?

- Step 1 : Synthesize 10–15 analogs with systematic substitutions (e.g., halogenation, alkyl chains) .

- Step 2 : Screen for bioactivity in 2–3 assays (e.g., antimicrobial, kinase inhibition) .

- Step 3 : Perform QSAR analysis using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.